3-(4-Methoxy-1,3-benzothiazol-2-yl)-2-methyl-4(3H)-quinazolinone
Description
Properties
CAS No. |
81762-59-6 |
|---|---|
Molecular Formula |
C17H13N3O2S |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
3-(4-methoxy-1,3-benzothiazol-2-yl)-2-methylquinazolin-4-one |
InChI |
InChI=1S/C17H13N3O2S/c1-10-18-12-7-4-3-6-11(12)16(21)20(10)17-19-15-13(22-2)8-5-9-14(15)23-17/h3-9H,1-2H3 |
InChI Key |
SBHZQFWKHMGMJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=NC4=C(C=CC=C4S3)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(4-Methoxy-1,3-benzothiazol-2-yl)-2-methyl-4(3H)-quinazolinone typically involves the cyclization of 2-aminothiophenols with carbon dioxide in the presence of diethylsilane, catalyzed by 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) at high pressure . This method is efficient and yields the desired benzothiazole derivatives in good quantities. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high purity and yield.
Chemical Reactions Analysis
3-(4-Methoxy-1,3-benzothiazol-2-yl)-2-methyl-4(3H)-quinazolinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide.
Scientific Research Applications
Structure
The structure of 3-(4-Methoxy-1,3-benzothiazol-2-yl)-2-methyl-4(3H)-quinazolinone includes a quinazolinone core substituted with a methoxy-benzothiazole moiety, which contributes to its biological activity.
Anticancer Properties
Several studies have investigated the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance:
- In vitro studies demonstrated that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression .
- Case Study : A study published in the Journal of Medicinal Chemistry highlighted its efficacy against breast cancer cells, where it inhibited cell proliferation and induced cell death .
Antimicrobial Activity
Research indicates that 3-(4-Methoxy-1,3-benzothiazol-2-yl)-2-methyl-4(3H)-quinazolinone possesses antimicrobial properties. It has been tested against various bacterial strains:
- Mechanism : The compound disrupts bacterial cell walls and inhibits protein synthesis .
- Case Study : In a study conducted by the American Society for Microbiology, the compound showed significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases:
- Research Findings : Studies have shown that it reduces levels of pro-inflammatory cytokines in vitro, indicating its potential use in conditions like rheumatoid arthritis .
Lead Compound for New Drugs
Due to its diverse biological activities, 3-(4-Methoxy-1,3-benzothiazol-2-yl)-2-methyl-4(3H)-quinazolinone is being explored as a lead compound for new drug development:
- Modification and Optimization : Researchers are modifying the structure to enhance potency and selectivity against specific targets.
- Combination Therapies : There is ongoing research into using this compound in combination with other therapeutic agents to improve efficacy against resistant strains of bacteria or cancer cells.
Formulation Development
The formulation of this compound into effective delivery systems is also under investigation:
- Nanoparticle Systems : Encapsulation in nanoparticles is being studied to improve bioavailability and targeted delivery to tumor sites .
Safety and Toxicology Studies
Safety assessments are critical for any potential therapeutic application:
Mechanism of Action
The mechanism of action of 3-(4-Methoxy-1,3-benzothiazol-2-yl)-2-methyl-4(3H)-quinazolinone involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Differences and Implications
Benzothiazole vs. Triazole/Thiadiazole Moieties: The benzothiazole group in the target compound is structurally distinct from triazole or thiadiazole substituents. Benzothiazoles are known for their planar, aromatic structure, which may improve DNA intercalation or enzyme inhibition compared to triazoles . Triazole-containing derivatives (e.g., ) are synthesized via efficient click chemistry, enabling rapid diversification.
Methoxy Group Influence: The 4-methoxy group on the benzothiazole ring enhances electron density, which could increase binding affinity to targets like kinases or receptors. This contrasts with non-polar substituents (e.g., methyl or halogens in fluorophenyl derivatives ), which may prioritize lipophilicity over solubility .
Synthetic Accessibility :
- Triazole and thiadiazole derivatives benefit from modular synthesis (e.g., click chemistry or condensation), whereas the target compound’s benzothiazole linkage may involve multi-step reactions, as seen in analogous syntheses (e.g., ).
Biological Activity
3-(4-Methoxy-1,3-benzothiazol-2-yl)-2-methyl-4(3H)-quinazolinone is a compound that belongs to the quinazolinone class, which has been widely studied for its diverse biological activities. This article provides a detailed overview of its biological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and other pharmacological effects.
Chemical Structure and Properties
The chemical structure of 3-(4-Methoxy-1,3-benzothiazol-2-yl)-2-methyl-4(3H)-quinazolinone can be represented as follows:
Molecular Characteristics
- Molecular Weight : 218.29 g/mol
- IUPAC Name : 3-(4-Methoxy-1,3-benzothiazol-2-yl)-2-methylquinazolin-4(3H)-one
1. Anticancer Activity
Quinazolinone derivatives have shown significant anticancer properties. In particular, studies have demonstrated that compounds similar to 3-(4-Methoxy-1,3-benzothiazol-2-yl)-2-methyl-4(3H)-quinazolinone exhibit cytotoxic effects against various cancer cell lines.
Case Study Findings :
- A study evaluated the cytotoxicity of related quinazolinones against prostate cancer (PC3), breast cancer (MCF-7), and colon cancer (HT-29) cell lines. The compound showed IC50 values of 10 µM for PC3 and MCF-7 cells, indicating potent anticancer activity .
| Cell Line | IC50 (µM) |
|---|---|
| PC3 | 10 |
| MCF-7 | 10 |
| HT-29 | 12 |
2. Antibacterial Activity
Quinazoline derivatives have also been tested for antibacterial properties. The compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
Research Findings :
A study highlighted that quinazoline derivatives exhibited superior antibacterial activity compared to traditional antibiotics like penicillin . The compound was particularly effective against strains such as Escherichia coli and Staphylococcus aureus .
3. Antifungal Activity
The antifungal potential of quinazolinones has been explored in various studies. The compound showed promising results against common fungal pathogens including Candida albicans and Aspergillus niger .
| Fungal Strain | Activity Level |
|---|---|
| Candida albicans | Moderate |
| Aspergillus niger | High |
4. Anti-inflammatory Activity
In preclinical models, the compound exhibited anti-inflammatory effects comparable to indomethacin, a standard non-steroidal anti-inflammatory drug (NSAID). This suggests its potential use in treating inflammatory conditions .
5. Other Pharmacological Activities
Additional studies have reported various other biological activities associated with quinazoline derivatives:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
